N-(3-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Description
N-(3-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a carboxamide moiety linked to a 3-bromophenyl ring.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN5O/c15-9-2-1-3-11(8-9)17-14(22)13-18-20-21(19-13)12-6-4-10(16)5-7-12/h1-8H,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYKDUWRQOSYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The tetrazole ring system is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Structure and Properties
The compound features a tetrazole moiety which enhances its interaction with biological targets. The presence of bromine and fluorine substituents on the phenyl rings may influence its lipophilicity and bioactivity.
1. Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against E. coli | |
| 5-phenyl-1H-tetrazole derivatives | Potent against Staphylococcus aureus |
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that similar tetrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| In vitro study on tetrazole derivatives | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
| In vitro study on tetrazole derivatives | A549 (lung cancer) | 15.3 | Cell cycle arrest at G1 phase |
3. Anti-inflammatory Activity
The anti-inflammatory properties of tetrazole derivatives are noteworthy, particularly their ability to inhibit pro-inflammatory cytokines. Compounds structurally related to this compound have demonstrated significant reductions in TNF-α and IL-6 levels in vitro.
Case Study 1: Inhibition of Neutrophil Activation
A study highlighted the compound's ability to inhibit neutrophil activation mediated by free fatty acid receptor 2 (FFA2). The compound showed an IC50 value of 4 nM, indicating high potency in modulating immune responses.
Case Study 2: Cytotoxicity in Cancer Models
In another investigation, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer models (MCF-7), where it outperformed standard chemotherapeutics.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- FFA2 Modulation : By acting as an antagonist of FFA2, the compound can inhibit pathways leading to inflammation and immune cell activation.
- Cell Cycle Interference : The compound's structural features allow it to interfere with cell cycle progression in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Tetrazole Carboxamide Derivatives
*Calculated based on molecular formula.
Key Observations :
Comparison :
Table 3: Bioactivity Data for Related Compounds
Implications for the Target Compound :
- Antimicrobial Potential: Structural similarities to nitrothiophene carboxamides suggest possible antibacterial activity, though substitution patterns (Br vs. NO2) may alter efficacy.
Q & A
Basic: What synthetic strategies are recommended for N-(3-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:
Tetrazole Ring Formation : Reacting nitriles with sodium azide in the presence of ammonium chloride (via the Huisgen reaction) under reflux conditions .
Substituent Introduction :
- Coupling 3-bromoaniline with a pre-formed tetrazole intermediate (e.g., 2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl chloride) using a coupling agent like EDCI/HOBt in anhydrous DMF .
- Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes at 120°C) and improve yields by 15–20% compared to conventional heating .
Yield Optimization:
- Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR :
- Key signals:
- 4-Fluorophenyl protons: δ 7.45–7.60 (doublet, J = 8.5 Hz).
- 3-Bromophenyl protons: δ 7.70–7.90 (multiplet).
- Tetrazole C=O: ~δ 165–170 ppm in 13C NMR .
- Use DEPT-135 to distinguish CH, CH2, and CH3 groups.
- FT-IR :
- High-Resolution Mass Spectrometry (HRMS) :
- Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced: How can computational methods like DFT predict the reactivity and electronic properties of this tetrazole derivative?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict nucleophilic/electrophilic sites .
- Fukui Functions : Identify regions prone to electrophilic attack (e.g., bromine and fluorine atoms participate in halogen bonding) .
- Molecular Dynamics (MD) Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
